Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide
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Overview
Description
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzothiazine moiety. The final steps often include the addition of the carboxamide group and the morpholinopropyl side chain. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic agents.
Medicine
In medicinal chemistry, the compound is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolobenzothiazines: These compounds share a similar core structure but differ in their substituents.
Carboxamides: Compounds with a carboxamide group exhibit similar reactivity and applications.
Morpholine Derivatives: These compounds contain the morpholine ring and are studied for their diverse biological activities.
Uniqueness
What sets Pyrazolo(4,3-c)(1,2)benzothiazine-3-carboxamide, 1,4-dihydro-1-(m-fluorophenyl)-4-methyl-N-(3-morpholinopropyl)-, 5,5-dioxide apart is its unique combination of functional groups and structural features. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
81762-01-8 |
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Molecular Formula |
C24H26FN5O4S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
1-(3-fluorophenyl)-4-methyl-N-(3-morpholin-4-ylpropyl)-5,5-dioxopyrazolo[4,3-c][1,2]benzothiazine-3-carboxamide |
InChI |
InChI=1S/C24H26FN5O4S/c1-28-23-21(24(31)26-10-5-11-29-12-14-34-15-13-29)27-30(18-7-4-6-17(25)16-18)22(23)19-8-2-3-9-20(19)35(28,32)33/h2-4,6-9,16H,5,10-15H2,1H3,(H,26,31) |
InChI Key |
ZUVHVQBNKAUUEW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3S1(=O)=O)N(N=C2C(=O)NCCCN4CCOCC4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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